Product packaging for Cumyl trimethylsilyl peroxide(Cat. No.:CAS No. 18057-16-4)

Cumyl trimethylsilyl peroxide

Cat. No.: B101344
CAS No.: 18057-16-4
M. Wt: 224.37 g/mol
InChI Key: GDLVNFLVQZLITO-UHFFFAOYSA-N
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Description

Overview of Peroxide Compounds in Contemporary Organic Synthesis

Peroxide compounds, characterized by the presence of a peroxide functional group (R–O–O–R'), are a cornerstone of modern organic synthesis. Their utility stems primarily from the inherent weakness of the oxygen-oxygen single bond, which can be cleaved homolytically under thermal or photochemical conditions to generate highly reactive free radicals. This property has established peroxides as essential initiators for a vast array of polymerization processes.

Beyond polymerization, peroxides participate in a diverse range of chemical transformations. They can act as oxidizing agents, and the radical intermediates derived from their decomposition can initiate various carbon-carbon and carbon-heteroatom bond-forming reactions. oup.com The specific reactivity of a peroxide is heavily influenced by the nature of the 'R' groups attached to the peroxy linkage. For instance, the first synthetic organic peroxides, peresters, were prepared in the mid-19th century and continue to be of interest for their stability and ease of synthesis. nih.gov The development of methods to synthesize peroxides from a variety of precursors, including alcohols, carbonyls, and alkyl halides, has further broadened their applicability in synthesis. nih.gov

In recent years, the use of peroxides in transition-metal-catalyzed reactions has gained significant traction. rhhz.net These methods often allow for the generation of radicals under milder conditions than traditional thermal decomposition, offering greater control and selectivity in complex molecular synthesis. oup.com

Rationale for Investigating Cumyl Trimethylsilyl (B98337) Peroxide as a Model Compound

Cumyl trimethylsilyl peroxide (CTMSP) is an organosilicon peroxide that incorporates a cumyl group (an isopropylbenzyl group) and a trimethylsilyl group attached to the peroxide core. This specific combination of substituents makes it a particularly interesting subject for investigation in the field of organosilicon peroxide chemistry.

The presence of the trimethylsilyl group is key to its unique properties. Silicon's ability to stabilize a β-positive charge and the relative strength of the resulting silicon-oxygen bonds influence the reactivity and decomposition pathways of the peroxide. soci.org The trimethylsilyl group can be leveraged in reactions where controlled O–O bond cleavage is critical. The decomposition of CTMSP, either thermally or photolytically, generates trimethylsilyloxy and cumyl radicals. These radical species can then be harnessed in subsequent chemical transformations.

The study of CTMSP provides insight into the fundamental aspects of silyl (B83357) peroxide chemistry, such as decomposition kinetics and the influence of solvent and temperature on reaction pathways. For example, its half-life decreases exponentially with increasing temperature, and polar aprotic solvents can lower the bond dissociation energy of the O-O bond. By converting thermally labile hydroperoxides like cumene (B47948) hydroperoxide into their more stable trimethylsilyl (TMS) peroxide derivatives, researchers can utilize analytical techniques like gas chromatography-mass spectrometry (GC-MS) to study them without significant decomposition. nih.gov This makes CTMSP an excellent model for understanding the behavior of a broader class of organosilicon peroxides.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 18057-16-4
Molecular Formula C₁₂H₂₀O₂Si nih.gov
Molecular Weight 224.37 g/mol
Appearance Colorless liquid or crystalline solid evitachem.com
Solubility Soluble in organic solvents evitachem.com

Historical Trajectories of Organic Peroxide Research Relevant to Silyl Peroxides

The field of organic peroxide chemistry has a rich history, with early research focusing on the synthesis and decomposition of various organic peroxides. nih.gov A significant milestone in the related field of organosilicon chemistry was the development of hydrosilylation in the mid-1940s, a process that forms silicon-carbon bonds. mdpi.com Notably, some of the earliest methods for hydrosilylation employed peroxide catalysts to initiate the reaction between a hydridosilane and an unsaturated organic compound. mdpi.com This early work highlighted the utility of peroxides in facilitating reactions involving organosilanes.

The specific synthesis of silyl hydroperoxides and bis(silyl) peroxides was a focus of research by the mid-1960s. acs.org These efforts laid the groundwork for the development of a diverse range of organosilicon peroxides. oup.com A pivotal development in organosilicon chemistry that intersects with the functional group transformation of silyl groups is the Fleming-Tamao oxidation, discovered in the early 1980s. wikipedia.org This reaction allows for the conversion of a carbon-silicon bond into a carbon-oxygen bond, effectively using a silyl group as a synthetic equivalent of a hydroxyl group. wikipedia.org Although not a direct reaction of a silyl peroxide, this oxidation demonstrates the synthetic value of manipulating silicon-containing functional groups and their transformation into oxygenated moieties, a core concept in silyl peroxide chemistry.

More recently, research has focused on the application of organosilicon peroxides as practical and versatile precursors for alkyl radicals in transition metal-catalyzed reactions. oup.com This contemporary research builds upon the foundational understanding of both peroxide decomposition and organosilicon reactivity established over decades of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2Si B101344 Cumyl trimethylsilyl peroxide CAS No. 18057-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18057-16-4

Molecular Formula

C12H20O2Si

Molecular Weight

224.37 g/mol

IUPAC Name

trimethyl(2-phenylpropan-2-ylperoxy)silane

InChI

InChI=1S/C12H20O2Si/c1-12(2,13-14-15(3,4)5)11-9-7-6-8-10-11/h6-10H,1-5H3

InChI Key

GDLVNFLVQZLITO-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)OO[Si](C)(C)C

Canonical SMILES

CC(C)(C1=CC=CC=C1)OO[Si](C)(C)C

Synonyms

cumylperoxytrimethylsilane

Origin of Product

United States

Synthetic Methodologies for Cumyl Trimethylsilyl Peroxide and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches for cumyl trimethylsilyl (B98337) peroxide and its analogues focus on efficient, high-yield reactions that can be optimized for industrial and laboratory-scale production. These methods include the catalytic oxidation of hydrocarbons and the silylation of hydroperoxides.

Catalytic Oxidation of Cumene (B47948) Derivatives

The oxidation of cumene (isopropylbenzene) is a critical industrial process for producing cumene hydroperoxide (CHP), a key precursor for the synthesis of phenol (B47542) and acetone. This process, which proceeds through a free-radical chain mechanism, can be enhanced through the use of catalysts to improve reaction rates and selectivity, minimizing the formation of by-products like 2-phenyl-2-propanol (B165765) and acetophenone (B1666503).

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused. A notable example is a ternary composite solid base catalyst, La₂O₃-CuO-MgO, which has demonstrated high activity for the aerobic oxidation of cumene to cumene hydroperoxide. This catalyst is typically prepared via a coprecipitation method.

The introduction of lanthanum (La) into the CuO-MgO system plays a crucial role in the catalyst's enhanced performance. The larger ionic radius of La³⁺ compared to Mg²⁺ and Cu²⁺ leads to the formation of La₂O₃ films that cover MgO and CuO microcrystals. This prevents the agglomeration of particles during heat treatment, resulting in smaller, more highly dispersed copper and magnesium particles over a larger surface area.

Characterization studies reveal key properties of the La₂O₃-CuO-MgO catalyst:

CO₂-TPD (Temperature-Programmed Desorption of Carbon Dioxide): These results confirm that the catalyst possesses a higher density of basic sites and greater basic strength. This is crucial for activating reaction sites and preventing the acid-catalyzed decomposition of the desired cumene hydroperoxide product.

XPS (X-ray Photoelectron Spectroscopy): Analysis shows that the presence of La₂O₃ promotes an increase in lattice and active oxygen species. These species, associated with lattice defects from the interaction between the metal oxides, facilitate rapid oxygen adsorption and activation, thereby boosting oxidation performance.

The synergistic effect between the metal oxides provides high oxygen mobility, which also contributes to the catalyst's stability by inhibiting coke formation during repeated cycles.

Catalytic Activity of Various Composite Oxide Catalysts for Cumene Oxidation

CatalystCumene (IPB) Conversion (%)Cumene Hydroperoxide (CHP) Selectivity (%)Cumene Hydroperoxide (CHP) Yield (%)
La₂O₃–CuO–MgO95.5060.5757.84
CuO-MgO80.1255.1344.17
La₂O₃-MgO75.4350.2537.90
La₂O₃-CuO60.5245.7127.67

Reaction conditions: 20 ml cumene (IPB), 0.2 ml cumene hydroperoxide (CHP) as initiator, 0.4 g catalyst, temperature at 90 °C for 6 hours with an oxygen flow rate of 500 ml/min. Data sourced from a study on La₂O₃–CuO–MgO catalysts.

Optimizing reaction conditions is critical to maximize the yield and selectivity of cumene hydroperoxide while minimizing its decomposition. Key parameters that are typically adjusted include reaction temperature and oxidant flow rate.

For the La₂O₃–CuO–MgO catalytic system, a systematic optimization of these variables has been performed. It was determined that excessively high temperatures or oxygen flow rates can negatively impact the yield of CHP by affecting the stability of the free radicals required for the chain reaction. The optimal conditions identified in one study are detailed below. While the specific study did not focus on solvent effects, cumene oxidation is typically carried out in the liquid phase, often using an excess of cumene itself as the solvent. An inert atmosphere is not used, as oxygen (typically from air) is the primary oxidant.

Optimized Conditions for Cumene Oxidation using La₂O₃–CuO–MgO Catalyst

ParameterOptimal Value
Temperature90 °C
Reaction Time6 hours
Oxygen Flow Rate500 ml/min
Catalyst Loading2 wt%

Data reflects the optimized parameters for achieving high cumene conversion and CHP yield with a specific La₂O₃–CuO–MgO catalyst formulation.

Silylation of Hydroperoxides

The direct silylation of hydroperoxides is a common and effective method for preparing silyl (B83357) peroxides. This approach involves converting a thermally less stable hydroperoxide into a more stable trimethylsilyl (TMS) peroxide derivative. This enhanced stability facilitates handling and allows for analyses like gas chromatography that might otherwise be difficult.

The synthesis of cumyl trimethylsilyl peroxide is typically accomplished through the reaction of cumene hydroperoxide with a silylating agent, most commonly trimethylsilyl chloride. The reaction is generally carried out in the presence of a base, such as triethylamine.

The mechanism involves the base deprotonating the acidic proton of the hydroperoxide group on cumene hydroperoxide. This generates a cumene hydroperoxide anion, which then acts as a nucleophile. The anion attacks the electrophilic silicon atom of trimethylsilyl chloride, displacing the chloride ion and forming the stable silicon-oxygen bond of the final this compound product. The reaction is typically conducted at or slightly above room temperature to ensure a sufficient reaction rate without inducing thermal decomposition of the peroxide.

Similar strategies are employed for the synthesis of other silyl peroxides. A well-documented analogue is bis(trimethylsilyl) peroxide (BTSP). The synthesis of BTSP often involves the reaction of trimethylsilyl chloride with a source of hydrogen peroxide.

One established method uses a pre-formed diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex. This solid complex is treated with trimethylsilyl chloride in a solvent like dichloromethane. Additional DABCO is used to act as a base, neutralizing the HCl generated during the reaction. This approach provides a controlled source of hydrogen peroxide for the silylation reaction, leading to the formation of BTSP.

Advanced Synthetic Techniques and Strategies for this compound and its Analogues

The synthesis of silyl peroxides, including this compound, has evolved to incorporate advanced methodologies that offer improved efficiency, selectivity, and safety. These techniques leverage metal catalysis, organocatalysis, and continuous flow technologies to overcome the challenges associated with handling and synthesizing these energetically rich compounds.

Metal-Catalyzed Peroxidation Methodologies

Transition metal catalysis provides powerful tools for the formation of the O-O bond and the introduction of the silyl group. Cobalt, copper, and ruthenium complexes have shown significant utility in these transformations.

Cobalt catalysts are effective in the synthesis of silyl peroxides from unsaturated precursors. A key strategy involves the cobalt-catalyzed peroxidation of silyl enol ethers, which are derivatives of alkenes. This method utilizes molecular oxygen as the oxidant and a silane, such as triethylsilane, as the reducing agent. The reaction proceeds to form silyl monoperoxyketals in good yields, ranging from 54% to 96%.

The reaction is general for a variety of aromatic and aliphatic silyl enol ethers. Optimization studies have shown that cobalt(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate), Co(thd)₂, in trifluorotoluene can provide high yields in as little as one hour. The presence of electron-withdrawing groups on the substrate can enhance the reaction yield by stabilizing the reaction intermediates.

This methodology is also applicable to intramolecular reactions. A cobalt-catalyzed intramolecular silylperoxidation of unsaturated diisopropylsilyl ethers has been developed to synthesize cyclic 3-sila-1,2,4-trioxepanes. The cobalt-catalyzed oxygenation of alkenes is a versatile reaction for synthesizing both linear silyl peroxides and various endoperoxides.

Table 1: Cobalt-Catalyzed Peroxidation of Silyl Enol Ethers
Substrate (Silyl Enol Ether)CatalystConditionsProduct (Silyl Monoperoxyketal)Yield (%)
Aromatic and Aliphatic VariantsCo(thd)₂O₂, Et₃SiH, TrifluorotolueneCorresponding Silyl Monoperoxyketals54-96

Copper-Catalyzed Systems:

Copper catalysts are instrumental in reactions involving alkylsilyl peroxides. These reactions often proceed through the in-situ generation of the silyl peroxide from an alkyl hydroperoxide and an organosilicon compound. The subsequent copper-catalyzed homolytic cleavage of the peroxide bond generates alkyl radicals, which can then be trapped by various nucleophiles. This approach allows for the formation of new carbon-carbon, carbon-nitrogen, or carbon-halogen bonds.

The reaction proceeds under mild conditions and is compatible with a broad range of substrates, including both cyclic and acyclic alkylsilyl peroxides. For instance, the coupling of alkylsilyl peroxides with organosilicon compounds like Me₃SiX (where X = CN, N₃, or perfluoroalkyl groups) can be achieved. Mechanistic studies suggest that these transformations occur via a free-radical process.

Table 2: Copper-Catalyzed Reactions of Alkylsilyl Peroxides
Alkylsilyl PeroxideCoupling Partner (Organosilicon Compound)Catalyst SystemProductConditions
Various cyclic and acyclicMe₃Si-CN, Me₃Si-N₃, PerfluoroalkyltrimethylsilanesCuI / LigandFunctionalized alkanes (nitriles, azides, etc.)DMF, 0 °C to room temperature

Ruthenium-Catalyzed Systems:

While direct ruthenium-catalyzed synthesis of silyl peroxides is not extensively documented, ruthenium complexes are well-known to catalyze a variety of oxidation and silylation reactions that are mechanistically relevant. For instance, ruthenium tetroxide (RuO₄), often generated in situ, is a powerful oxidant used for the oxidation of a wide range of organic compounds, including the cleavage of carbon-carbon double bonds. Ruthenium catalysts have also been employed for the oxidation of alkenes to α-diketones using tert-butyl hydroperoxide (TBHP) as the oxidant.

Furthermore, ruthenium complexes can catalyze the oxidation of silyl ethers to silyl esters. In the context of hydrosilylation, ruthenium complexes are known to catalyze the addition of silanes to unsaturated bonds, a key step in many silyl peroxide synthesis strategies. These examples highlight the potential of ruthenium catalysts in the synthesis of silyl peroxides, although specific methodologies remain an area for further research.

Organocatalytic Approaches to Peroxide Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for various chemical transformations, including the synthesis of peroxides. This approach avoids the use of potentially toxic and expensive heavy metals.

One notable example is the use of Eosin Y, a photoredox organocatalyst, for the hydroperoxidation of benzylic positions using visible light and molecular oxygen as a sustainable oxidant. This method has been successfully applied to prepare a range of peroxides, including silyl peroxides, with good yields and excellent functional group compatibility.

Another relevant area is the organocatalytic oxidation of organosilanes. Research has shown that 2,2,2-trifluoroacetophenone (B138007) can act as an effective organocatalyst for the oxidation of organosilanes to silanols, using the environmentally benign oxidant hydrogen peroxide (H₂O₂). This demonstrates the principle of using small organic molecules to catalyze the oxidation of silicon-containing compounds, a concept that could be extended to the synthesis of silyl peroxides.

Table 3: Organocatalytic Oxidation of Organosilanes
Organosilane SubstrateCatalystOxidantProductYield
Various organosilanes2,2,2-TrifluoroacetophenoneH₂O₂Corresponding SilanolsExcellent to quantitative

Continuous Flow Synthesis Methodologies

The synthesis of peroxides often involves exothermic reactions and the handling of potentially unstable intermediates and products. Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for such processes. The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for excellent heat and mass transfer, precise control over reaction parameters, and minimized risk of thermal runaway.

While the continuous flow synthesis of this compound has not been specifically detailed, the successful application of this technology to other peroxide syntheses serves as a strong proof of concept. For example, the synthesis of diacyl peroxides has been efficiently and safely achieved in a microreactor system. In one study, a 94% yield of Di-(3,5,5-trimethylhexanoyl) peroxide (TMHP) was obtained within a residence time of 2.80 minutes, a significant improvement over batch processes that require several hours.

The general advantages of continuous flow, such as enhanced safety, improved yield, reduced reaction times, and ease of scale-up, make it a highly attractive methodology for the synthesis of silyl peroxides.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis of Diacyl Peroxide (TMHP)
ParameterBatch ReactorMicroreactor (Continuous Flow)
Reaction TimeHours2.80 minutes
Yield-94%
Safety ProfileHigher risk of thermal runawaySignificantly improved safety

Mechanistic Investigations of Cumyl Trimethylsilyl Peroxide Reactivity

Peroxide Bond Homolysis and Radical Generation

The characteristic reactivity of cumyl trimethylsilyl (B98337) peroxide stems from the inherent weakness of the oxygen-oxygen single bond. This peroxide bond (O-O) is susceptible to cleavage, a process known as homolysis, where the bonding electrons are distributed evenly between the two oxygen atoms. This homolytic cleavage results in the formation of two distinct free radical species, which are highly reactive intermediates that can initiate further chemical reactions, such as polymerization.

When subjected to sufficient thermal energy (heat), cumyl trimethylsilyl peroxide undergoes decomposition. The primary pathway for this decomposition is the homolytic cleavage of the O-O bond.

The thermal decomposition of one molecule of this compound yields one trimethylsilyloxy radical (Me₃SiO•) and one cumyl radical (C₆H₅C(CH₃)₂•). This initial bond-breaking step is the rate-determining step in processes where this compound is used as a radical initiator.

The stability of this compound is highly dependent on temperature. The rate of its thermal decomposition increases significantly as the temperature rises. This relationship is often quantified by the concept of half-life (t½), which is the time required for half of the peroxide in a sample to decompose at a given temperature. For this compound, the half-life decreases exponentially with an increase in temperature. For instance, its decomposition rate is slow at room temperature, with a half-life on the order of weeks, but accelerates to a half-life of mere hours at 80°C.

The energy required to initiate this decomposition is known as the activation energy (Ea). While a specific value for this compound is not available, data for the closely related compound tert-butyl trimethylsilyl peroxide suggests an activation energy of approximately 41 kcal/mol. This value provides an estimate of the energy barrier that must be overcome for the O-O bond homolysis to occur.

In addition to heat, energy from light (photolysis) can also induce the homolytic cleavage of the O-O bond in this compound. Irradiation with light of an appropriate wavelength provides the necessary energy to excite the molecule and break the peroxide bond, generating the same trimethylsilyloxy and cumyl radicals as in thermal decomposition. The specific mechanisms, including the efficiency (quantum yield) of this process and the potential role of photosensitizers, are areas of interest in the study of silyl (B83357) peroxides, though detailed pathways for this specific compound are not extensively documented.

The efficiency with which this compound generates radicals and initiates subsequent reactions is not constant and can be influenced by several environmental factors.

The choice of solvent can play a significant role in the decomposition kinetics of peroxides. For this compound, polar aprotic solvents can influence the rate of homolysis. These solvents can stabilize the polar transition states of the decomposition process, which in turn lowers the bond dissociation energy of the O-O bond. A lower bond dissociation energy means that less energy is required to break the bond, leading to a faster rate of radical generation at a given temperature. This effect is attributed to dipole-dipole interactions between the solvent and the peroxide molecule as the O-O bond begins to cleave.

Factors Influencing Radical Initiation Efficiency

Role of Steric and Electronic Effects of the Trimethylsilyl Group

The reactivity of this compound is significantly modulated by the presence of the trimethylsilyl (TMS) group, which exerts both steric and electronic influences. The TMS group is characterized by its large molecular volume, which introduces considerable steric hindrance around the peroxide linkage. This bulkiness can shield the O-O bond from external reagents, influencing the trajectory of attack and potentially favoring certain reaction pathways over others.

Electronically, the silicon atom plays a crucial role. Silicon has the ability to stabilize a β-positive charge, a phenomenon that can influence decomposition pathways. The trimethylsilyl group generally acts as an electron-donating group when it is adjacent to a π-electron system, an effect attributed to hyperconjugation between the Si-C σ-orbital and the π-orbital. This electronic influence can alter the stability of the peroxide bond. A silicon atom adjacent to an oxygen atom is thought to be particularly effective at delocalizing electrons through (p-d)π bonding, which would be expected to confer greater stability to a silyl peroxide compared to its carbon analogue.

The stability of a peroxide is directly related to its oxygen-oxygen (O-O) bond dissociation energy (BDE), which is the energy required to break the bond homolytically. Theoretical calculations and experimental data show that silyl peroxides often have stronger O-O bonds than their analogous alkyl peroxides, making them more thermally stable. For instance, tert-butyl trimethylsilyl peroxide requires temperatures of 180-200°C for decomposition, which is 60-70°C higher than that needed for di-tert-butyl peroxide. This increased stability is reflected in a higher activation energy for the decomposition reaction.

Peroxide CompoundO-O Bond Dissociation Enthalpy (kcal/mol)Level of Theory
Bis(trimethylsilyl) peroxide54.8G2(MP2)
Trimethylsilyl hydroperoxide53.1G2(MP2)
Bis(tert-butyl) peroxide45.2G2
tert-Butyl hydroperoxide48.3G2

Data sourced from reference .

Competing Cleavage Mechanisms: O-O versus C-O Bond Fission

The decomposition of this compound can proceed through different cleavage mechanisms, primarily involving the fission of the weak O-O bond or a C-O bond. The dominant pathway is highly dependent on the reaction conditions, such as the presence of catalysts and the nature of the solvent. The primary decomposition pathway is often the homolytic cleavage of the O-O bond, which generates a cumyloxyl radical and a trimethylsilyloxyl radical. However, ionic mechanisms that involve heterolytic cleavage are also possible, particularly under the influence of polar solvents or catalysts.

Acid-Catalyzed Cleavage Pathways

In the presence of Brønsted acids like sulfuric acid, the cleavage of peroxides can be significantly accelerated. The mechanism is analogous to the Hock rearrangement of cumene (B47948) hydroperoxide. The process is initiated by the protonation of one of the peroxide oxygen atoms. This is followed by the migration of the phenyl group to the adjacent oxygen atom, leading to the elimination of a water molecule in the case of hydroperoxides, or a silanol (B1196071) in the case of silyl peroxides. This rearrangement results in a carbocation intermediate, which is then attacked by water to yield the final products. This acid-catalyzed pathway fundamentally alters the cleavage pattern from a simple homolytic O-O scission to a more complex rearrangement involving C-O bond cleavage. The reaction is typically first-order with respect to the acid concentration.

Lewis Acid Mediation of Cleavage Selectivity

Lewis acids can also mediate the cleavage of peroxides, often influencing the selectivity between different decomposition pathways. Transition metal-based Lewis acids like SnCl₄ and TiCl₄ can catalyze the transformation of alkyl peroxides. The Lewis acid coordinates to one of the oxygen atoms of the peroxide linkage, polarizing the O-O bond and facilitating its cleavage. Depending on the substrate and the specific Lewis acid used, this can lead to intramolecular cyclization or other rearrangements.

Interestingly, certain combinations of Lewis acids and bases, known as frustrated Lewis pairs (FLPs), can induce homolytic cleavage of the O-O bond through a single-electron transfer (SET) process. For example, the combination of Mes₃P (a Lewis base) and B(C₆F₅)₃ (a Lewis acid) can effect the homolytic scission of benzoyl peroxide to afford radical salts. This demonstrates that the choice of Lewis acid can precisely direct the cleavage mechanism towards either a heterolytic (ionic) or a homolytic (radical) pathway, thereby controlling the reaction's selectivity.

Electron Transfer Processes in Peroxide Reactions

Redox processes involving single-electron transfer (SET) represent a powerful method for generating radical species from peroxides under mild conditions. These mechanisms are distinct from thermal or acid-catalyzed pathways and offer alternative routes for peroxide reactivity.

Single-Electron Transfer (SET) Mechanisms in Metal-Mediated Reductions

Transition metal complexes can act as potent reducing agents, initiating the decomposition of peroxides via a SET mechanism. In this process, a low-valent metal complex (e.g., Cu(I), Fe(II)) donates a single electron to the peroxide. This transfer of an electron into the σ* antibonding orbital of the O-O bond leads to its instantaneous homolytic cleavage. For this compound, this would generate a cumyloxyl radical and a trimethylsiloxy anion.

The SET event can occur through an outer-sphere electron transfer (OSET), where the electron is transferred without direct coordination between the metal and the peroxide, or an inner-sphere electron transfer (ISET), where the peroxide first coordinates to the metal center before the electron is transferred. The specific pathway often depends on the ligand environment of the metal catalyst. This metal-mediated reduction provides a controlled method for generating radicals at low temperatures, avoiding the high temperatures required for thermal homolysis.

Radical-Polar Crossover Mechanisms

Radical-polar crossover (RPC) describes a subset of reactions where a radical intermediate, generated through a process like SET, is subsequently converted into an ionic intermediate within the same transformation. This allows for a powerful combination of radical reactivity and ionic reactivity in a single pot.

A typical RPC sequence begins with the formation of a radical via SET from a metal catalyst. This radical can then undergo further transformations, such as addition to an alkene. The key crossover step involves a second electron transfer event. For instance, the resulting carbon-centered radical can be oxidized by a higher-valent metal species (e.g., Cu(II)) to form a carbocation. This cationic species, now in the "polar" domain, can be trapped by a nucleophile to form the final product. This mechanism effectively merges the bond-forming capabilities of radical chemistry with the diverse functionalization reactions of ionic intermediates, enabling complex transformations under mild, photoredox-catalyzed conditions.

: Radical Chain Propagation and Termination Events

The thermal or photochemical decomposition of this compound initiates a cascade of radical reactions. The primary radicals formed, the cumyloxy radical (CumO•) and the trimethylsilyloxy radical (Me3SiO•), are highly reactive species that propagate a chain reaction through various pathways. Understanding these pathways is crucial for controlling the outcomes of chemical transformations initiated by this peroxide. Mechanistic investigations have focused on several key elementary steps, including hydrogen atom transfer, β-scission fragmentation, and the use of radical trapping techniques to identify transient radical intermediates.

Hydrogen Atom Transfer (HAT) Reactions

Upon its formation, the electrophilic cumyloxy radical is a potent agent for abstracting hydrogen atoms from suitable donor substrates, a fundamental process in radical chain propagation. This hydrogen atom transfer (HAT) reaction generates a new carbon-centered radical and cumyl alcohol. The kinetics of these reactions have been extensively studied, often by generating the cumyloxy radical through laser flash photolysis of dicumyl peroxide, a close analog of this compound.

The rate of HAT is highly dependent on the nature of the C-H bond being broken. Research has shown that HAT occurs preferentially from C-H bonds that are activated, for instance, by being positioned alpha to a nitrogen atom in amides and heterocycles. This is attributed to the stabilization of the resulting radical through hyperconjugation.

Kinetic studies have provided a wealth of data on the second-order rate constants (kH) for hydrogen abstraction by the cumyloxy radical from a variety of organic substrates. These studies reveal the influence of electronic and steric factors on the reaction rate. For example, the reactivity of C-H bonds alpha to nitrogen in lactams and other nitrogen-containing heterocycles is significantly enhanced.

Table 1: Second-Order Rate Constants (kH) for Hydrogen Atom Transfer from Various Substrates to the Cumyloxy Radical

Substrate Rate Constant (kH) (M⁻¹ s⁻¹) Solvent Temperature (°C)
Cyclohexane 1.24 x 10⁶ CCl₄ 30
N,N-Dimethylformamide Varies with solvent Multiple 25
N-Acetylpyrrolidine Varies with solvent Multiple 25
2-Pyrrolidone Data available Acetonitrile (B52724) 25
1-Methyl-2-pyrrolidone Data available Acetonitrile 25

This table is interactive. Click on the headers to sort the data.

Solvent effects also play a critical role in modulating HAT reactivity. Studies on N,N-dialkylamides have shown that polar and hydrogen-bonding solvents can significantly decrease the rate of HAT from C-H bonds alpha to the nitrogen atom. This is due to the stabilization of the amide's ground state through dipole-dipole interactions and hydrogen bonding, which increases the energy barrier for hydrogen abstraction by the electrophilic cumyloxy radical.

Beta-Scission Fragmentation of Alkoxy Radicals

In competition with hydrogen atom transfer, the cumyloxy radical can undergo a unimolecular fragmentation reaction known as β-scission. This process involves the cleavage of a carbon-carbon bond beta to the oxygen atom, resulting in the formation of acetophenone (B1666503) and a methyl radical (•CH3).

The rate of β-scission is a key parameter that, in conjunction with the rate of HAT, determines the product distribution in reactions initiated by this compound. Laser flash photolysis studies have been instrumental in determining the absolute rate constants for the β-scission of the cumyloxy radical. The rate constant (kβ) for this fragmentation is sensitive to both temperature and the surrounding solvent environment.

Research has shown that the rate of β-scission increases in more polar solvents. This is attributed to the stabilization of the polar transition state, which has a developing carbonyl character, by the solvent. The rate constants for β-scission have been measured in a variety of solvents, demonstrating this trend.

Table 2: Rate Constants for β-Scission (kβ) of the Cumyloxy Radical in Various Solvents at 30°C

Solvent Rate Constant (kβ) (s⁻¹)
Carbon Tetrachloride 2.6 x 10⁵
Benzene 3.75 x 10⁵
Chlorobenzene 5.54 x 10⁵
tert-Butanol 5.84 x 10⁵
Acetonitrile 6.33 x 10⁵
Acetic Acid 19.6 x 10⁵

This table is interactive. Click on the headers to sort the data.

The competition between β-scission and HAT is a critical aspect of the reactivity of the cumyloxy radical. The ratio of the rate constants for these two pathways dictates the relative yields of cumyl alcohol (from HAT) and acetophenone (from β-scission). This competition can be influenced by the concentration and reactivity of the hydrogen donor substrate, as well as by the solvent.

Radical Trapping Experiments (e.g., ESR Spin-Trapping with TEMPO)

To detect and identify the short-lived radical intermediates generated during the decomposition of this compound, radical trapping experiments are employed. Electron Spin Resonance (ESR) spectroscopy, combined with spin trapping agents, is a powerful technique for this purpose.

Spin traps are molecules that react with transient radicals to form more stable, persistent radicals (spin adducts) that can be observed and characterized by ESR spectroscopy. The hyperfine splitting constants of the resulting ESR spectrum provide information about the structure of the trapped radical.

One commonly used radical trap is 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). While TEMPO is itself a stable radical, it can react with more reactive carbon-centered radicals. Theoretical calculations have suggested that TEMPO interacts strongly with the cumyl radical. In studies of cumene oxidation, a related system, TEMPO has been used to capture cumyl, cumyl oxyl, and methyl radicals, which were subsequently identified by high-resolution mass spectrometry (HRMS). This indicates that TEMPO can be an effective tool for intercepting the radical species generated from cumyl-based peroxides.

The general methodology involves adding the spin trap to the reaction mixture where this compound is decomposing. The ESR spectrum is then recorded to detect the signals from the spin adducts. By analyzing the spectral parameters, such as the g-value and hyperfine coupling constants, the identity of the trapped radicals can be deduced. This provides direct evidence for the formation of specific radical intermediates and helps to elucidate the operative reaction mechanisms.

Applications of Cumyl Trimethylsilyl Peroxide in Advanced Organic Synthesis

Controlled Radical Reactions and Polymerization

The peroxide bond in cumyl trimethylsilyl (B98337) peroxide can undergo homolytic cleavage upon thermal or photolytic induction to produce a cumyl radical and a trimethylsilyloxy radical . This property makes it a valuable tool for initiating controlled radical reactions.

Initiation of Free Radical Polymerization

Cumyl trimethylsilyl peroxide functions as an effective initiator for free radical polymerization evitachem.com. The process begins with the decomposition of the peroxide, which generates initial radical species . These radicals then react with monomer units, such as vinyl compounds, to start the growth of polymer chains mcmaster.ca.

The efficiency of initiation is influenced by several factors, including temperature and the solvent used. The half-life of the peroxide decreases significantly as the temperature rises . For instance, its decomposition rate accelerates from a half-life of weeks at 25°C to mere hours at 80°C . The choice of solvent also plays a role; polar aprotic solvents can stabilize the transition states of the decomposition process, thereby lowering the bond dissociation energy . This controlled generation of radicals allows for the polymerization of various monomers, including vinylalkylsilanes, although high pressures may be required to achieve polymers of significant molecular weight mcmaster.ca.

Cross-linking Applications

Peroxides are widely utilized as cross-linking agents in polymer chemistry to improve the material properties of elastomers and other polymers nih.govresearchgate.netresearchgate.net. In this process, the radicals generated from the peroxide decomposition abstract hydrogen atoms from the polymer chains. This creates macroradicals on the polymer backbones, which can then combine to form covalent cross-links, converting the material into a more robust, insoluble network researchgate.netresearchgate.net.

While specific studies on this compound for this application are not extensively detailed, its structural analogue, dicumyl peroxide, is a well-established cross-linking agent for materials like silicone rubber and ultrahigh molecular weight polyethylene (B3416737) (UHMWPE) nih.govresearchgate.netresearchgate.netepo.org. The fundamental mechanism involves the cumyl radical abstracting a hydrogen, leading to the formation of cross-links that enhance the mechanical and thermal stability of the final product researchgate.net.

Oxygen Atom Transfer Reactions

Beyond radical chemistry, this compound is implicated in oxygen atom transfer reactions, a critical transformation in organic synthesis for introducing oxygen functionality into molecules grafiati.comwayne.edu.

Epoxidation of Olefins

Silyl (B83357) peroxides, such as bis(trimethylsilyl) peroxide (BTSP), which is structurally related to this compound, are effective reagents for the epoxidation of olefins nih.govorganic-chemistry.org. This reaction involves the transfer of an oxygen atom from the peroxide to the carbon-carbon double bond of an alkene, resulting in the formation of an epoxide, a valuable three-membered cyclic ether intermediate libretexts.orgnih.gov. The reaction provides a route to epoxides under potentially anhydrous conditions, which can be advantageous for sensitive substrates organic-chemistry.org.

Olefin SubstrateCatalyst SystemYield (%)Reference
CycloocteneRe₂O₇ / Pyridine (B92270)95 nih.govorganic-chemistry.org
1-OcteneRe₂O₇ / Pyridine80 nih.govorganic-chemistry.org
trans-4-OcteneRe₂O₇ / Pyridine98 nih.govorganic-chemistry.org
α-MethylstyreneRe₂O₇ / Pyridine98 nih.govorganic-chemistry.org
(R)-(+)-LimoneneRe₂O₇ / Pyridine95 (as 1,2-epoxide) nih.govorganic-chemistry.org

This table presents data for the analogous reagent bis(trimethylsilyl) peroxide (BTSP).

The epoxidation of olefins using silyl peroxides can be efficiently catalyzed by various metal complexes, with rhenium oxides being particularly notable nih.govorganic-chemistry.orggoogle.com. Inorganic rhenium species such as dirhenium heptoxide (Re₂O₇) and perrhenic acid (ReO₃(OH)) are effective catalysts for this transformation nih.govorganic-chemistry.orgrsc.org.

A key advantage of using a silyl peroxide like bis(trimethylsilyl) peroxide (BTSP) is that it allows for the use of these less expensive inorganic rhenium oxides in place of organometallic variants like methylrhenium trioxide (MTO) nih.govorganic-chemistry.org. The system often includes an additive, such as pyridine, which acts as a ligand and a buffer to prevent the acidic catalyst from causing the ring-opening of the newly formed epoxide nih.govorganic-chemistry.org. The silyl peroxide is believed to generate hydrogen peroxide in a controlled manner under nearly anhydrous conditions, which helps to preserve the sensitive peroxorhenium catalytic species and promote efficient turnover nih.govorganic-chemistry.org.

Epoxidation reactions are often stereospecific, meaning the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide chemistrysteps.com. The reaction typically proceeds via a syn-addition, where the oxygen atom adds to the same face of the double bond. Consequently, a cis-alkene will yield a cis-epoxide, and a trans-alkene will produce a trans-epoxide libretexts.orgchemistrysteps.com.

While the general principle of syn-addition applies, achieving high enantioselectivity (the preferential formation of one enantiomer over the other) in the epoxidation of prochiral olefins requires the use of chiral catalysts. Research into asymmetric epoxidation has explored various catalytic systems, including chiral phosphoric acids and chiral salen-metal complexes, often using hydrogen peroxide or hydroperoxides as the oxidant researchgate.netorganic-chemistry.org. The stereochemical outcome in these systems is governed by the interaction between the substrate and the chiral environment of the catalyst researchgate.netnih.gov. For silyl peroxide-based systems, the stereoselectivity would similarly depend on the nature of the catalyst employed.

SubstrateCatalytic SystemDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
(Z)-2-(4-methoxyphenyl)-3-phenyl-2-propen-1-olVanadium / Chiral Bishydroxamic Acid-95% ee organic-chemistry.org
(E)-1-(pyridin-2-yl)-2-p-tolylprop-2-en-1-oneChiral Phosphoric Acid / H₂O₂>20:196% ee researchgate.net
Arachidonic AcidFungal Peroxygenase (AaeUPO)>90% regioselectivity>99% ee nih.gov
β-Keto EsterChiral Salen-Zirconium(IV) / CHP-up to 98% ee organic-chemistry.org

This table illustrates stereoselective outcomes in various epoxidation and hydroxylation reactions using different peroxide systems, demonstrating the principles of asymmetric catalysis.

Oxidation of Other Organic Substrates

This compound serves as a versatile oxidizing agent for a range of organic substrates beyond the more common applications. Its utility in these transformations highlights the unique reactivity imparted by the silyl peroxide moiety.

Sulfoxidation of Thianthrene (B1682798) S-Oxide

The oxidation of thianthrene 5-oxide (SSO) is a well-established method for probing the electrophilic versus nucleophilic character of an oxidant. Research has shown that various peroxotungstate complexes can catalyze the oxidation of SSO. nih.gov While direct studies specifically employing this compound for this reaction are not extensively detailed in the provided results, the behavior of related peroxide systems provides valuable insight. For instance, the oxidation of SSO has been achieved using bis(trimethylsilyl) peroxide in the presence of oxo and peroxo complexes of vanadium, molybdenum, and tungsten. uni-wuerzburg.de The reaction mechanism in these systems generally involves the electrophilic attack of a peroxo oxygen atom on the sulfur atom of the substrate. nih.gov The reactivity and selectivity of such oxidations are highly dependent on the nature of the catalyst and the peroxide used. nih.govuni-wuerzburg.de

The site-selective functionalization of arenes can also be mediated by thianthrene S-oxide, leading to the formation of arylthianthrenium salts. researchgate.net These intermediates are valuable in cross-coupling reactions. researchgate.net

Oxidation of Acylsilanes

The oxidation of acylsilanes, or α-silyl ketones, represents a significant synthetic transformation. While direct photolysis of some organosilanes can lead to the formation of silyl radicals, the presence of a sensitizer (B1316253) is often required. mcmaster.ca The oxidation of methyl trimethylsilyl ketene (B1206846) acetals to α-hydroxy and α-siloxy esters has been successfully achieved using urea (B33335) hydrogen peroxide catalyzed by methyltrioxorhenium (MTO). organic-chemistry.orgnih.govumbreitkatalog.de This method, known as the Rubottom oxidation, involves the conversion of a silyl enol ether to an α-hydroxy carbonyl compound. youtube.com The reaction proceeds through an epoxide intermediate that can be opened under acidic, neutral, or basic conditions. youtube.com The use of an anhydrous hydrogen peroxide source like urea hydrogen peroxide in conjunction with pyridine can significantly improve yields by minimizing hydrolysis of the ketene acetal. organic-chemistry.org

ReactantOxidant/CatalystProductYield
Methyl trimethylsilyl ketene acetalsUrea Hydrogen Peroxide / Methyltrioxorhenium (MTO)α-Hydroxy and α-siloxy estersHigh
Oxidation of Acetals

The oxidation of acetals provides a facile route to valuable glycol monoesters. Ruthenium-catalyzed oxidation of cyclic acetals with tert-butyl hydroperoxide has been shown to be an efficient method. oup.com This transformation is particularly useful as it can be performed selectively in the presence of other functional groups like olefins. oup.com The reactivity of the acetals is influenced by their ring size, with five-membered rings being more reactive than six- or seven-membered rings. oup.com

While direct oxidation of acetals with this compound is not explicitly detailed, related systems using other peroxides provide a basis for understanding these reactions. For example, acyclic acetals can be converted to tert-butyldioxy compounds using tert-butyl trimethylsilyl peroxide in the presence of a catalytic amount of trityl perchlorate. oup.com The oxidation of methyl trimethylsilyl ketene acetals to α-hydroxyesters has also been reported using urea hydrogen peroxide catalyzed by methyltrioxorhenium. organic-chemistry.orgnih.gov

Functional Group Transformations Mediated by Silyl Peroxides

Silyl peroxides, including this compound, are effective mediators of various functional group transformations, extending beyond simple oxidation reactions.

Etherification Reactions via Carbanion Attack

A powerful application of silyl peroxides lies in the synthesis of ethers through the reaction of carbanions with the peroxide linkage, a strategy that offers an alternative to traditional etherification methods. nih.govacs.orgnih.govacs.orgunl.edu This "umpoled" strategy involves the reaction of a carbanion with an electrophilic oxygen source. nih.govacs.orgnih.govacs.org While reactions of dialkyl peroxides with carbanions have been known for some time, they often suffer from limitations, especially with sterically hindered substrates. nih.gov

In contrast, silyl peroxides exhibit distinct reactivity. For instance, the reaction of an alkyl/silyl peroxide with n-BuLi has been shown to produce a significant amount of product resulting from radical-radical coupling, providing evidence for the intermediacy of radicals. acs.org This is in contrast to reactions with monoperoxyacetals, which show no evidence of alkoxy radical intermediates and are believed to proceed through a metal-promoted insertion into the O–O bond. acs.orgnih.govacs.org The reaction of bistrimethylsilyl peroxide with lithiated dithianes, which are acyl anion equivalents, results in the preferential transfer of a silyl group. nih.govacs.org

Peroxide TypeReactivity with CarbanionsMechanistic Insight
Alkyl/Silyl PeroxideCan lead to radical-radical coupling productsSuggests intermediacy of radicals acs.org
MonoperoxyacetalNo evidence of alkoxy radical intermediatesSuggests metal-promoted insertion into O-O bond acs.orgnih.govacs.org
Bistrimethylsilyl PeroxidePreferential transfer of silyl group to lithiated dithianesHighlights differing reactivity patterns nih.govacs.org

Radical Reductions and Hydrosilylation Reactions

This compound can serve as a precursor for generating radicals, which can then participate in reduction and hydrosilylation reactions. The generation of alkyl radicals from alkylsilyl peroxides can be achieved under mild reductive conditions using catalysts such as copper, iron, or nickel. nih.govrsc.org These in-situ generated radicals can then react with various coupling partners. nih.govrsc.org

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a significant reaction in organic synthesis, often catalyzed by transition metals like platinum. wikipedia.org Radical-based hydrosilylation, initiated by peroxides, offers an alternative pathway. mcmaster.ca Tris(trimethylsilyl)silane, for example, is a well-known radical-based reducing agent used in hydrosilylation reactions under mild conditions. dntb.gov.uaresearchgate.net The rate constants for the reaction of cumylperoxyl radicals with various silanes have been studied, providing insight into the kinetics of these radical processes. dntb.gov.uaresearchgate.net

The generation of unstabilized alkyl radicals from precursors like alkylsilyl peroxides under mild conditions is a key challenge and area of development in modern radical chemistry. nih.govrsc.org The reductive cleavage of the O-O bond in alkylsilyl peroxides using metal catalysts provides a reliable method for generating these reactive intermediates for subsequent C-C and C-heteroatom bond formation. acs.orgarkat-usa.org

Azidation Reactions with Silyl Peroxides

The use of silyl peroxides, including this compound, in conjunction with an azide (B81097) source like trimethylsilyl azide (TMSN₃), has emerged as a potent method for the introduction of the azide functionality into organic molecules. acs.orgorganic-chemistry.orgnih.gov These reactions often proceed through a radical mechanism, offering a complementary approach to traditional nucleophilic substitution or electrophilic azidation methods.

Research has demonstrated that iron-catalyzed radical alkylazidation of electron-deficient alkenes can be achieved using alkyl diacyl peroxides as the alkyl radical source and TMSN₃ as the azide source. organic-chemistry.org This methodology provides access to a variety of α-azido esters, ketones, and cyanides in high yields under mild conditions. organic-chemistry.org While this specific example uses an alkyl diacyl peroxide, the underlying principle of generating a radical that subsequently reacts with an azide source is applicable to systems employing this compound.

In a similar vein, iron catalysis has been employed for the alkylazidation of dehydroamino acids, utilizing peroxides to generate alkyl radicals and TMSN₃ as the azide donor. organic-chemistry.org This approach leads to the formation of α-alkyl-α-azide α-amino esters, which are valuable precursors for modified peptides and other nitrogen-containing compounds. organic-chemistry.org

The mechanism of these reactions generally involves the generation of a carbon-centered radical from a suitable precursor through the action of the silyl peroxide. This radical then adds to an alkene or another unsaturated system. The resulting radical intermediate is subsequently trapped by the azide source, often mediated by a transition metal catalyst, to furnish the azidated product. nih.gov For instance, an iron(III) azido (B1232118) species, generated in situ, can mediate the coupling of a benzyl (B1604629) radical with the azide. nih.gov

Furthermore, the azidation of silyl enol ethers can be accomplished using a combination of a peroxide and an azide source, often catalyzed by a Lewis acid like iron(III) chloride. nih.gov In these transformations, the silyl peroxide can facilitate the generation of the necessary reactive species.

Table 1: Examples of Azidation Reactions Utilizing Peroxides and Azide Sources This table is interactive. Click on the headers to sort the data.

Reaction TypePeroxide SourceAzide SourceCatalyst/ConditionsProduct TypeReference
Alkylazidation of AlkenesAlkyl diacyl peroxidesTrimethylsilyl azideIron catalystα-Azido esters, ketones, cyanides organic-chemistry.org
Alkylazidation of Dehydroamino AcidsPeroxidesTrimethylsilyl azideIron catalystα-Alkyl-α-azide α-amino esters organic-chemistry.org
Azidation of Silyl Enol EthersPeroxideTrimethylsilyl azideFeCl₃α-Azido ketones nih.gov

Carbon-Carbon Bond Formation and Cyclization Reactions

This compound and other silyl peroxides are effective initiators for radical-mediated carbon-carbon bond formation and cyclization reactions. The generation of carbon-centered radicals from these peroxides under mild conditions allows for the construction of complex molecular architectures.

One notable application is in radical cascade reactions. For example, a silyl radical, generated from a hydrosilane in the presence of a peroxide initiator like di-lauroyl peroxide, can initiate a cyclization cascade by adding to an electron-deficient carbon-carbon double bond. rsc.org This can be followed by intramolecular insertions and homolytic aromatic substitutions to create polycyclic aromatic compounds. rsc.org

Iron-catalyzed reactions of α-ketoalkylsilyl peroxides with methacrylamide (B166291) lead to conjugate addition-cyclization products in high yields. nih.govrsc.org In this process, an acyl radical is generated from the silyl peroxide, which then participates in the formation of new carbon-carbon bonds. nih.govrsc.org The reaction is believed to proceed via a radical mechanism, as evidenced by its inhibition in the presence of radical scavengers like TEMPO. rsc.org

Furthermore, silyl peroxides can be utilized in the generation of radicals for addition to alkenes. For instance, the reaction of β-acetoxy- and β-amidoalkylsilyl peroxides under visible light irradiation can produce conjugate adducts with phenyl vinyl sulfone. nih.gov In some cases, radical cyclization is a competing or desired pathway. For example, 1-pentenyl peroxide can undergo a 5-exo-trig cyclization. nih.gov Similarly, silyl radical-induced cascade silylation/cyclization of 1,7-dienes has been used to construct silicon-containing benzo[b]azepin-2-ones. researchgate.net

Table 2: Examples of C-C Bond Formation and Cyclization with Silyl Peroxides This table is interactive. Click on the headers to sort the data.

Reaction TypeSilyl Peroxide TypeReactant(s)ConditionsProduct TypeReference
Conjugate Addition-Cyclizationα-Ketoalkylsilyl peroxidesMethacrylamideFe(acac)₃ catalystCyclized products nih.govrsc.org
Radical Cascade CyclizationHydrosilane/Peroxide InitiatorN-arylacrylamidesDi-lauroyl peroxideSilyl functionalized 4H-pyrido[4,3,2-gh]phenanthridin-5(6H)-ones rsc.org
Conjugate Additionβ-Acetoxy- and β-amidoalkylsilyl peroxidesPhenyl vinyl sulfoneVisible lightConjugate adducts nih.gov
Silylation/Cyclization CascadeHydrosilane/Peroxide Initiator1,7-DienesPeroxideSi-containing benzo[b]azepin-2-ones researchgate.net

Remote Functionalization Strategies

A significant advancement in organic synthesis is the development of methods for the selective functionalization of remote, unactivated C-H bonds. Silyl peroxides have proven to be valuable in this area, primarily through mechanisms involving hydrogen atom transfer (HAT).

In these strategies, a radical generated from the silyl peroxide, often an alkoxy or silyl radical, initiates an intramolecular HAT from a distal C-H bond. This process generates a new carbon-centered radical at a remote position, which can then be trapped by a variety of reagents. The regioselectivity of the HAT is often controlled by the formation of a sterically and energetically favorable transition state, typically a six-membered ring, leading to 1,5-HAT.

For example, iron-mediated reactions of silyl peroxides can lead to the thioetherification of remote, unactivated aliphatic C-H bonds. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through a 1,5-hydrogen atom abstraction by a hydroxyl radical generated from the peroxide. acs.org This strategy has a broad substrate scope and tolerates various functional groups. nih.govacs.org

Silicon-based tethers have also been employed for remote C-H functionalization. rsc.org An electrophilic silylmethyl radical, generated from the thermal decomposition of a peroxide, can undergo a 1,7-HAT to furnish a benzylic radical. rsc.org This radical can then be oxidized and trapped to yield a functionalized product. rsc.org Similarly, a radical relay Heck reaction of aliphatic alcohols has been developed using silicon tethers for remote transformations. rsc.org

The use of directing groups containing silyl ethers can also facilitate remote C-H functionalization. nih.gov An aryl radical, generated from a suitable precursor, can selectively abstract a hydrogen atom via a 1,5-HAT from an α-oxy C-H bond. nih.gov This translocated radical can then undergo further reactions.

Table 3: Remote Functionalization Using Silyl Peroxides This table is interactive. Click on the headers to sort the data.

Functionalization TypeKey StrategyMediator/CatalystProduct TypeReference
Thioetherification1,5-Hydrogen Atom TransferIron(II) triflateThioethers nih.govacs.org
Acetal Formation1,7-Hydrogen Atom TransferDilauroyl peroxide (thermal)Diols (after hydrolysis) rsc.org
AminationRadical RelayAryl diazonium saltAmines rsc.org
Olefin IntroductionRadical TranslocationPalladium catalystOlefins nih.gov

Theoretical and Computational Studies of Cumyl Trimethylsilyl Peroxide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of cumyl trimethylsilyl (B98337) peroxide. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, providing a basis for predicting its geometry, stability, and reactivity. wavefun.comnih.gov

Density Functional Theory (DFT) has become a widely used method in quantum chemistry due to its favorable balance of computational cost and accuracy. researchgate.netmdpi.com DFT calculations are employed to investigate a range of molecular properties, including ground-state geometries, reaction energies, and the characteristics of transition states. umn.edu The accuracy of DFT is highly dependent on the chosen exchange-correlation functional, with various functionals developed to perform well for specific types of chemical problems. mdpi.com

The stability of a peroxide is intrinsically linked to the strength of its oxygen-oxygen (O-O) bond. The O-O bond dissociation energy (BDE) is a critical parameter representing the energy required to break this bond homolytically, and its calculation is a key application of DFT. For cumyl trimethylsilyl peroxide, the decomposition is initiated by the cleavage of the O-O bond to form trimethylsilyloxy and cumyl radicals.

Computational studies have demonstrated that modern DFT functionals can predict peroxide BDEs with high accuracy. Benchmark studies comparing various functionals against high-level ab initio calculations have identified several, including the M06-2X, M08-HX, and ωB97 families, as being particularly reliable for oxygen-containing compounds and their BDEs. chemrxiv.orgwayne.edunih.gov For example, DFT calculations using the B3LYP functional with the 6-311++G** basis set have been used to assess the BDE of this compound. The BDE is a key energetic descriptor, and its accurate theoretical determination is crucial for understanding the thermal stability of the peroxide. chemrxiv.org

Comparative O-O Bond Dissociation Enthalpies (kcal/mol) at 298 K for Various Peroxides Using High-Level Ab Initio Methods.
PeroxideG2 Level of TheoryCBS-APNO Level of Theory
Hydrogen Peroxide (HOOH)50-
Methyl Hydroperoxide (CH₃OOH)45-
Dimethyl Peroxide (CH₃OOCH₃)39-
tert-Butyl Hydroperoxide (t-BuOOH)-45.81
Di-tert-butyl peroxide (t-BuOOt-Bu)-42.66
Diacetyl Peroxide36.932.87

Many chemical reactions occur in solution, where solvent molecules can significantly influence reaction rates and mechanisms. osti.gov Computational models can account for these interactions, often by treating the solvent as a continuous medium with a defined dielectric constant (a continuum solvation model). osti.govacs.org This approach allows for the calculation of how the solvent stabilizes or destabilizes reactants, products, and, most importantly, transition states. chemrxiv.org

For the decomposition of this compound, the polarity of the solvent is expected to play a significant role. Theoretical studies indicate that polar aprotic solvents can stabilize the transition state of the O-O bond cleavage. This stabilization lowers the activation energy for decomposition. DFT calculations, for instance at the B3LYP/6-311++G** level, have shown that such solvent effects can reduce the bond dissociation energy by a notable amount, in some cases by 8–12 kcal/mol. The use of continuum models like the SMD (Solvation Model based on Density) in conjunction with DFT provides a robust method for quantifying these crucial environmental effects on reaction energetics. acs.org

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data for calibration. dokumen.pub High-accuracy composite methods such as the Gaussian-n (Gn) theories (e.g., G2) and Complete Basis Set (CBS) methods (e.g., CBS-Q, CBS-APNO) are designed to yield highly accurate energies. wayne.edudokumen.pubwayne.edu While computationally more demanding than DFT, these methods are often used to provide benchmark values against which DFT results can be compared. chemrxiv.org

Studies on a range of peroxides have shown that methods like G2 and CBS-Q provide O-O bond dissociation energies that are in excellent agreement with experimental data where available. wayne.edu For example, G2 theory calculates the BDE of hydrogen peroxide to be 50.5 kcal/mol, matching the experimental estimate. wayne.edu These methods have been applied to a variety of organic peroxides, establishing reliable BDE values and revealing trends in O-O bond strength based on the peroxide's structure. wayne.eduwayne.edu The application of these high-level theories provides a solid theoretical foundation for understanding the fundamental chemistry of the peroxide bond. wayne.edu

Density Functional Theory (DFT) Applications

Reaction Dynamics and Transition State Analysis

Reaction dynamics studies aim to provide a detailed, step-by-step picture of how a chemical reaction proceeds from reactants to products. ubc.ca This involves mapping the potential energy surface of the reaction, which allows for the identification of key structures such as intermediates and transition states. wavefun.com The transition state is the highest energy point along the lowest energy reaction path and represents the critical bottleneck of the reaction. lumenlearning.comlibretexts.org

For this compound, the primary reaction of interest is its thermal decomposition. Computational analysis of the transition state for the O-O bond cleavage is essential for understanding its kinetics. ufl.edu Methods like intrinsic reaction coordinate (IRC) calculations can confirm that an optimized transition state structure correctly connects the reactant peroxide with its initial radical products. acs.org

Predicting Reaction Pathways and Product Formation

Theoretical studies are crucial for elucidating the potential reaction pathways of this compound. Computational models, particularly those based on Density Functional Theory (DFT), can be used to calculate the energetics of various possible reactions, helping to predict the most likely outcomes under different conditions.

The mechanism of decomposition is significantly influenced by the presence of the trimethylsilyl group. Mechanistic studies on analogous beta-silyl diacyl peroxides indicate that the decomposition can proceed through an ionic mechanism, a departure from typical free-radical pathways, due to the electronic influence of the β-silyl moiety. nih.gov In contrast, theoretical investigations (using B3LYP/6-31+G(d,p) calculations) of reactions involving other silyl (B83357) peroxides, such as t-butyl trimethylsilyl peroxide (tBuOOSiMe₃), show that it is less reactive in certain nucleophilic substitution reactions compared to other peroxides, highlighting the subtle electronic and steric effects of the substituents on the peroxide bond. acs.org

The primary decomposition pathways predicted for this compound involve the homolytic cleavage of the weak O-O bond to generate a cumyloxyl radical and a trimethylsilyloxyl radical. Subsequent reactions of these radicals determine the final product distribution.

Table 1: Predicted Reaction Pathways and Influencing Factors for Silyl Peroxides

Pathway Description Key Intermediates Influencing Factors
Radical Decomposition Homolytic cleavage of the O-O bond. Cumyloxyl radical, Trimethylsilyloxyl radical Temperature, Pressure, Solvent Cage Effects
Ionic Rearrangement Non-radical pathway influenced by the silyl group, potentially involving charge separation. Cationic/anionic intermediates Solvent Polarity, Substituent Electronic Effects
β-Scission Fragmentation of the cumyloxyl radical. Acetophenone (B1666503), Methyl radical Stability of the resulting radical and ketone.
Hydrogen Abstraction Radicals abstracting hydrogen from solvent or other molecules. Cumyl alcohol, Hexamethyldisiloxane Solvent identity, Concentration of H-donors

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools for investigating the properties and reactivity of this compound at an atomic level. These methods provide a bridge between theoretical principles and experimental observations.

Molecular dynamics (MD) and Density Functional Theory (DFT) simulations are instrumental in predicting the decomposition pathways and the formation of byproducts. By simulating the molecule's behavior over time, often at elevated temperatures, researchers can observe the sequence of bond-breaking and bond-forming events.

DFT calculations can map out the potential energy surface of the decomposing molecule, identifying transition states and minimum energy paths for competing reactions like β-scission versus hydrogen abstraction. This allows for the prediction of major byproducts such as cumyl alcohol and acetophenone. researchgate.net The solvent environment can be included in these models using continuum solvation models (like the SMD model) or by including explicit solvent molecules, which has been shown to be critical as solvent polarity can significantly affect reaction barriers. nih.gov For instance, polar aprotic solvents can stabilize transition states, reducing the bond dissociation energy of the peroxide bond.

Kinetic models can be developed based on a network of proposed elementary reactions. By optimizing the kinetic parameters of these reactions against experimental data, a validated model can simulate the concentration profiles of all species involved in the decomposition process under various initial conditions. researchgate.net

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the prediction of chemical reactions and properties, bypassing the high computational cost of traditional quantum mechanical calculations for large datasets. pnas.orgneurips.cc These data-driven approaches are increasingly being applied to predict the thermal stability and reactivity of organic peroxides. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) models are a prominent example. These models establish a mathematical relationship between the molecular structure (encoded as numerical descriptors) and a specific property, such as the self-accelerating decomposition temperature (SADT). researchgate.netacs.orgnih.gov By training on a dataset of peroxides with known experimental SADT values, models using techniques like Partial Least-Squares (PLS) regression and Support Vector Regression (SVR) can predict the thermal stability of new peroxide compounds with high accuracy. acs.orgnih.gov The selection of relevant molecular descriptors, often guided by genetic algorithms or other feature selection techniques, is critical for the model's predictive power. acs.orgnih.gov

Machine learning can also predict reaction outcomes and yields. acs.org By representing reactants and reaction conditions as features, ML models can be trained on large databases of known reactions to predict the major product of a new reaction. acs.org For peroxide-based reactions, ML models have been used to predict yields in catalytic epoxidations, demonstrating the potential to accelerate catalyst development and synthesis planning. researchgate.net

Table 2: Machine Learning Approaches for Peroxide Reaction Prediction

Technique Application Input Data (Features) Predicted Property
QSPR with PLS/SVR Thermal Stability Prediction Molecular descriptors (e.g., electronic, topological, quantum-chemical) Self-Accelerating Decomposition Temperature (SADT) acs.orgnih.gov
Artificial Neural Networks (ANN) Process Modeling Reactant concentrations, pH, temperature, irradiation time Residual H₂O₂ concentration in photo-Fenton processes researchgate.net
Classification/Ranking Models Reaction Outcome Prediction Reactant fingerprints, atom features, reaction templates Major reaction product(s) acs.org
LASSO Regression Yield Prediction DFT-simulated catalyst parameters (electronic, vibrational) Reaction yield for catalytic oxidations researchgate.net

Comparison of Computational Data with Experimental Kinetic and Spectroscopic Measurements

The synergy between computational modeling and experimental work is essential for building a robust understanding of chemical systems. Computational data provides a mechanistic framework, while experimental results offer the real-world data needed to validate and refine theoretical models.

For this compound, experimental techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are vital. The conversion of thermally labile hydroperoxides (like cumene (B47948) hydroperoxide) into their more stable trimethylsilyl (TMS) peroxide derivatives allows for their analysis by GC-MS without significant decomposition, providing precise quantification and structural information on key products. nih.gov Thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can measure thermal stability and provide kinetic parameters for decomposition.

Theoretical models must be rigorously validated against experimental data to ensure their accuracy and predictive power. A common validation strategy involves comparing computationally derived energy barriers and reaction rates with experimentally measured kinetic data.

For example, in the study of peroxide decomposition on catalyst surfaces, DFT calculations are used to determine the energy barriers for the reaction. diva-portal.org These calculated barriers can then be compared to experimental activation energies. A good correlation between the computed and experimental values across a range of catalysts validates the chosen computational model and its ability to capture the essential physics of the reaction. diva-portal.org The Brønsted–Evans–Polanyi principle, which posits a linear relationship between activation energies and reaction enthalpies, can be used to further test the consistency of computational results. diva-portal.org

Similarly, exhaustive mechanistic investigations using DFT and high-level ab initio methods can compute reaction barriers in different solvents. nih.gov The validation is achieved by demonstrating that the computed barriers are in excellent agreement with experimental kinetic data across a variety of solvents with different polarities. nih.gov

Table 3: Process for Validation of Theoretical Models

Step Action Computational Method Experimental Data
1. Model Construction Define the chemical system and reaction pathways. DFT, Ab initio methods Reaction conditions (temperature, solvent, catalyst)
2. Energy Calculation Compute energies of reactants, transition states, and products. Transition State Search, Minimum Energy Path Calculation N/A
3. Barrier/Rate Calculation Determine activation energies (energy barriers) and/or reaction rate constants. Transition State Theory Kinetic measurements (e.g., via spectroscopy, calorimetry)
4. Comparison Correlate calculated values with experimental results. Statistical Analysis (e.g., R², RMSD) Activation energies, reaction rates, product ratios
5. Refinement If discrepancies exist, refine the model (e.g., basis set, functional, solvation model). Re-calculation Re-evaluation of experimental uncertainties

Discrepancies in experimental kinetic data for peroxide decomposition are not uncommon. They can arise from differences in experimental conditions, the presence of impurities (e.g., residual catalysts), or the inherent complexity of the reaction, which may involve multiple competing pathways sensitive to subtle changes in the environment. researchgate.net

To resolve conflicts, a multi-method validation approach is often recommended. This involves cross-validating kinetic parameters derived from different experimental techniques, such as DSC, isothermal calorimetry, and Electron Spin Resonance (ESR) kinetic trapping. Furthermore, advanced statistical methods, like Bayesian analysis, can be applied to reconcile data from different studies, providing a more robust estimate of kinetic parameters by systematically weighting datasets based on their reported experimental uncertainty.

Comparative Analysis with Other Silyl Peroxide Compounds

Structural and Electronic Comparisons with Bis(trimethylsilyl) Peroxide and Trimethylsilyl (B98337) Hydroperoxide

The introduction of a silicon atom adjacent to the peroxide linkage significantly alters the bond's properties compared to simple organic peroxides. Silyl (B83357) peroxides generally exhibit greater thermal stability than their carbon analogues. thieme-connect.de This enhanced stability is often attributed to the electronic nature of the silicon atom, which can engage in (p-d)π bonding, delocalizing electron density from the adjacent oxygen atom and strengthening the O-O bond. cdnsciencepub.com

Computational studies have quantified this effect. The O-O bond dissociation enthalpies (BDEs) for bis(trimethylsilyl) peroxide and trimethylsilyl hydroperoxide are calculated to be 54.8 kcal/mol and 53.1 kcal/mol, respectively. nih.gov These values are notably higher than those for their carbon analogues, di-tert-butyl peroxide (45.2 kcal/mol) and tert-butyl hydroperoxide (48.3 kcal/mol), underscoring the stabilizing influence of the silyl group. nih.gov

In cumyl trimethylsilyl peroxide, the structure combines a bulky, electron-donating cumyl group on one side of the peroxide bond and a trimethylsilyl group on the other. This asymmetry introduces a distinct electronic bias. The trimethylsilyl group remains the dominant factor in stabilizing the peroxide linkage, while the cumyl group influences its reactivity in other ways, particularly in cleavage reactions. acs.orgacs.org Structurally, the Si-O-O-C linkage dictates a specific spatial arrangement that affects how the molecule interacts with substrates and catalysts.

Table 1: Comparative Properties of Silyl and Alkyl Peroxides

Compound Molecular Formula O-O Bond Dissociation Energy (kcal/mol) Key Structural Feature
Bis(trimethylsilyl) peroxide C₆H₁₈O₂Si₂ 54.8 nih.gov Symmetrical Si-O-O-Si linkage
Trimethylsilyl hydroperoxide C₃H₁₀O₂Si 53.1 nih.gov Contains an Si-O-O-H linkage
di-tert-butyl peroxide C₈H₁₈O₂ 45.2 nih.gov Symmetrical C-O-O-C linkage
tert-Butyl hydroperoxide C₄H₁₀O₂ 48.3 nih.gov Contains a C-O-O-H linkage

| This compound | C₁₂H₂₀O₂Si | Data not available in provided sources | Asymmetrical Si-O-O-C linkage |

Comparative Reactivity in Radical Initiation and Oxygen Transfer

The enhanced stability of the silyl peroxide bond directly impacts its role as a radical initiator. Thermal decomposition, which involves the homolytic cleavage of the O-O bond to form radicals, requires significantly higher temperatures for silyl peroxides compared to their organic counterparts. cdnsciencepub.comelectronicsandbooks.com For instance, tert-butyl trimethylsilyl peroxide requires temperatures of 180-200°C for decomposition, about 60-70°C warmer than what is needed for di-tert-butyl peroxide. cdnsciencepub.com This makes silyl peroxides less suitable for low-temperature radical polymerizations but valuable for applications requiring stability at moderate temperatures. electronicsandbooks.comcdnsciencepub.com

In oxygen transfer reactions, such as the epoxidation of alkenes or the Baeyer-Villiger oxidation of ketones, silyl peroxides like bis(trimethylsilyl) peroxide (BTSP) serve as effective oxidants, often activated by Lewis acids or transition metals. researchgate.netbeilstein-journals.orgorganic-chemistry.org Despite the stronger O-O bond, the reaction can be facilitated by mechanisms involving 1,2-silicon bridging in the transition state, which significantly lowers the activation barrier for oxygen transfer. nih.gov

For unsymmetrical peroxides like this compound, cleavage of the O-O bond is highly selective. Reductive cleavage, for instance by transition metals, overwhelmingly generates a tertiary alkoxy radical (from the cumyl side) and a trialkylsilyl oxyanion. acs.orgacs.org This predictable selectivity is driven by a strong electronic bias and is a key feature distinguishing its reactivity from symmetrically substituted peroxides. acs.org

Influence of Silyl Substituents on Peroxide Stability and Selectivity

The nature of the substituents on the silicon atom plays a crucial role in tuning the peroxide's stability and reactivity. Modifying these groups can alter the electronic and steric environment around the Si-O-O core.

Research shows that the presence of a reactive group, such as a vinyl substituent on the silicon, can enhance the efficiency of a silyl peroxide in certain applications compared to a simple methyl group. electronicsandbooks.com In a study on the Baeyer-Villiger oxidation of cyclic ketones using bis(silyl) peroxides, the reactivity was found to decrease as the electron-donating and steric bulk of the substituents on silicon increased. The observed order of reactivity was: bis(trimethylsilyl) peroxide > bis(vinyldimethylsilyl) peroxide > bis(phenyldimethylsilyl) peroxide > bis(diphenylmethylsilyl) peroxide. researchgate.net

Similarly, for t-butyl silyl peroxides in the same reaction, phenyldimethyl(t-butylperoxy)silane was found to be the most efficient oxidant compared to trimethyl(t-butylperoxy)silane and others, indicating that electronic effects transmitted through the silicon atom significantly influence the peroxide's oxygen-transfer capabilities. researchgate.net Silyl peroxides with tertiary alkyl peroxy groups generally show better performance and stability than those with aralkyl (like cumyl) or aryl peroxy groups. electronicsandbooks.com

Table 2: Influence of Substituents on Silyl Peroxide Reactivity

Silyl Peroxide Type Substituent on Si Relative Reactivity/Efficiency Reaction Context
Bis(silyl) peroxides researchgate.net Trimethyl Highest Baeyer-Villiger Oxidation
Vinyldimethyl High Baeyer-Villiger Oxidation
Phenyldimethyl Medium Baeyer-Villiger Oxidation
Diphenylmethyl Lowest Baeyer-Villiger Oxidation
Vinyltris(peroxy)silanes electronicsandbooks.com t-Butylperoxy High Adhesion Promotion

Analogous Reactions of Related Organic Peroxides (e.g., Cumene (B47948) Hydroperoxide, tert-Butyl Hydroperoxide)

Comparing the reactions of this compound to its organic analogues, cumene hydroperoxide (CHP) and tert-butyl hydroperoxide (TBHP), highlights the distinct influence of the silyl group.

Thermal and Catalytic Decomposition: CHP and TBHP are widely used as radical initiators in polymerization and organic synthesis. cdnsciencepub.comwikipedia.org Their decomposition is often initiated by heat or, more commonly, catalyzed by transition metal ions in redox reactions, which can proceed readily at or below room temperature. cdnsciencepub.comcdnsciencepub.com For example, the reaction between iron(II) and hydroperoxides is a well-established method for generating alkoxy radicals. cdnsciencepub.com This contrasts with the higher thermal stability of silyl peroxides. cdnsciencepub.com The decomposition products of CHP include methylstyrene, acetophenone (B1666503), and cumyl alcohol. wikipedia.orgorganic-chemistry.org

Oxygen Transfer Reactions: Both CHP and TBHP are common oxidants in various transformations, including the epoxidation of alkenes and other selective oxidations. organic-chemistry.orgbeilstein-journals.org However, reactions involving these hydroperoxides can be complex. In some cases, cumene hydroperoxide has been shown to be a more potent oxidant and neurotoxin than hydrogen peroxide, indicating a higher intrinsic reactivity. nih.gov The reaction of ketones with ammonia (B1221849) and hydroperoxides like CHP or TBHP can lead to the formation of amino-peroxides. rsc.org

In many catalytic systems, the hydroperoxide is the terminal oxidant, and its interaction with the catalyst generates the active oxidizing species. umich.edu The reactivity differs significantly; for instance, in reactions with Ni²⁺ and certain peptides, CHP generates peroxyl radicals, while TBHP is about sevenfold less effective at producing the equivalent radical. nih.gov This inherent difference in reactivity, combined with the added stability and unique electronic effects conferred by the trimethylsilyl group in this compound, allows for a different spectrum of applications and reaction conditions.

Table 3: Comparison of Silyl vs. Organic Peroxides in Key Reactions

Peroxide Reaction Type Key Characteristics
This compound Reductive Cleavage Highly selective generation of cumyloxy radical and silyloxy anion. acs.orgacs.org
Cumene hydroperoxide Metal-Catalyzed Decomposition Readily forms radicals at low temperatures with metal catalysts (e.g., Fe²⁺, Cu²⁺). cdnsciencepub.comcdnsciencepub.com
Bis(trimethylsilyl) peroxide Thermal Decomposition High thermal stability; requires higher temperatures for homolysis than dialkyl peroxides. cdnsciencepub.com
tert-Butyl hydroperoxide Radical Generation Less efficient at generating peroxyl radicals with Ni²⁺ compared to cumene hydroperoxide. nih.gov

| tert-Butyl trimethylsilyl peroxide | Thermal Decomposition | Activation energy for decomposition (~41 kcal/mol) is higher than for di-tert-butyl peroxide (~38 kcal/mol). cdnsciencepub.com |

Analytical Methodologies for Mechanistic and Reaction Monitoring

Spectroscopic Characterization Techniques for Reaction Intermediates

Spectroscopic methods are indispensable for the direct observation and characterization of transient species and for validating the structural integrity of the parent compound.

Electron Spin Resonance (ESR) Spin-Trapping for Radical Flux Quantification

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals. In the context of cumyl trimethylsilyl (B98337) peroxide, which can decompose to form radicals, ESR is vital for understanding the reaction mechanism.

The thermal or photolytic decomposition of cumyl trimethylsilyl peroxide generates trimethylsilyloxy and cumyloxyl radicals. Direct detection of these transient radicals can be challenging due to their short lifetimes and low concentrations. Therefore, the spin-trapping technique is often employed. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR. nih.govfujifilm.com

Commonly used spin traps include nitrones and nitroso compounds, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 2-methyl-2-nitrosopropane (B1203614) (MNP). nih.govnih.gov The resulting ESR spectrum of the spin adduct provides information about the structure of the original trapped radical through the analysis of hyperfine coupling constants. For instance, the reaction of cytochrome c with hydrogen peroxide has been studied using nitroso spin traps like 3,5-dibromo-4-nitrosobenzenesulfonic acid (DBNBS), leading to the identification of a tyrosyl radical. nih.gov

By quantifying the concentration of the spin adduct, the flux of the initial transient radicals can be determined. This is crucial for kinetic studies and for optimizing processes where this compound is used as a radical initiator, such as in polymerization or grafting reactions.

Table 1: ESR Spin-Trapping Data for Radical Characterization

Spin Trap Trapped Radical Hyperfine Coupling Constants (Example) Application
Phenyl-N-tert-butyl nitrone (PBN) t-Butyl radical aN = 14.6 G, aH = 2.3 G researchgate.net Characterization of radical adducts in photolysis researchgate.net
5,5-dimethyl-1-pyrroline N-oxide (DMPO) Peroxyl and Alkoxyl radicals Varies with radical adduct Investigation of radical formation in hydroperoxide systems nih.gov

Nuclear Magnetic Resonance (NMR) for Purity Validation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of chemical compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR spectroscopy can be used to confirm the presence of the cumyl and trimethylsilyl groups through their characteristic chemical shifts and integration values. For instance, the protons of the Si-CH₃ groups in trimethylsilyl peroxides typically appear at a chemical shift of around δ 0.3 ppm. Quantitative ¹H NMR (qNMR) offers a highly accurate method for determining the concentration of peroxides, including hydrogen peroxide, without the need for extensive sample preparation or the use of hazardous reagents. mdpi.comnih.gov

¹³C NMR provides information about the carbon skeleton of the molecule, and ²⁹Si NMR is specific for the silicon environment, further confirming the structure of the trimethylsilyl peroxide. researchgate.net The purity of this compound can be validated by the absence of signals corresponding to impurities or decomposition byproducts, such as acetophenone (B1666503).

Table 2: Typical NMR Data for Trimethylsilyl Peroxides

Nucleus Group Typical Chemical Shift (ppm) Reference
¹H Si-CH₃ ~ 0.3
¹H Hydrogen Peroxide ~ 10-11 nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Bonds

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the case of this compound, FT-IR can be used to confirm the presence of the characteristic peroxide (O-O) bond and other key structural features.

The O-O stretching vibration in peroxides typically appears in the region of 800-900 cm⁻¹. For this compound, a characteristic O-O stretch is observed at approximately 880 cm⁻¹. Other notable absorptions would include those for C-H stretching and bending, Si-C stretching, and the aromatic ring vibrations of the cumyl group. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would indicate the absence of significant hydroperoxide or alcohol impurities. researchgate.netresearchgate.net

Table 3: Characteristic FT-IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Peroxide (O-O) Stretch 880
Peroxo groups Stretch 1014 researchgate.net
C-H (aromatic) Stretch > 3000
C-H (aliphatic) Stretch < 3000

Chromatographic and Thermal Analysis for Kinetic Studies

Chromatographic techniques are essential for separating complex mixtures and quantifying the components, making them ideal for monitoring the progress of reactions and identifying byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an excellent tool for monitoring the byproducts of this compound decomposition or reactions. nih.govchromatographyonline.com

The thermal instability of hydroperoxides can make their direct analysis by GC-MS challenging. nih.gov However, conversion of these compounds to their more stable trimethylsilyl (TMS) peroxide derivatives allows for successful analysis without significant thermal decomposition. nih.gov This approach has been demonstrated for various hydroperoxides, including cumyl hydroperoxide. nih.gov

In studies of this compound, GC-MS can be used to identify and quantify decomposition products such as cumyl alcohol and acetophenone. This information is critical for understanding competing reaction pathways, such as β-scission versus hydrogen abstraction. The high sensitivity and structural information provided by GC-MS are advantageous for analyzing complex reaction mixtures and for the quantitative analysis of low levels of byproducts. nih.govchromatographyonline.com

Table 4: Application of GC-MS in Peroxide Analysis

Analyte(s) Derivatization Purpose Key Findings Reference(s)
Structurally diverse hydroperoxides Trimethylsilylation Analysis without thermal decomposition GC-MS is successful for intact hydroperoxide analysis after derivatization nih.gov
Isobutane oxidation products None Separation and quantification of byproducts Improved separation and simultaneous determination of a wide range of products chromatographyonline.com

High Performance Liquid Chromatography-UV (HPLC-UV) for Product Detection and Quantification

High Performance Liquid Chromatography (HPLC) is a versatile separation technique that is widely used for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. mdpi.com When coupled with a Ultraviolet (UV) detector, HPLC-UV becomes a powerful tool for the detection and quantification of compounds that contain a UV chromophore, such as the aromatic ring in this compound and its derivatives.

HPLC-UV is particularly useful for kinetic monitoring of reactions involving this compound. By analyzing samples at different time points, the disappearance of the starting material and the appearance of products can be tracked, allowing for the determination of reaction rates and the elucidation of kinetic parameters. A common setup for the analysis of such peroxides involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

The combination of HPLC with mass spectrometry (LC-MS) provides even greater analytical power, enabling the identification of unknown products and intermediates in complex reaction mixtures. mdpi.com

Table 5: HPLC-UV Method Parameters for Peroxide Analysis

Column Mobile Phase Application Reference
C18 Acetonitrile/Water (70:30) Quantification of trace decomposition products

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Activation Energy

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in thermal analysis used to evaluate the stability and decomposition kinetics of chemical compounds. TGA provides quantitative information on mass changes in a material as a function of temperature or time, indicating decomposition temperatures and the presence of volatile products. vot.pl DSC measures the heat flow into or out of a sample in comparison to a reference as it is subjected to a controlled temperature program. dss.go.th This allows for the determination of exothermic or endothermic transitions, such as decomposition, and is instrumental in calculating the kinetic parameters of these processes. dss.go.thdlr.de

Detailed Research Findings

Detailed TGA and DSC thermograms specifically for this compound are not widely available in peer-reviewed literature, with some sources noting a need for further research into its specific decomposition kinetics. However, significant insights into its thermal behavior can be drawn from analytical studies and research on structurally similar organosilicon peroxides.

A critical finding regarding the compound's stability comes from its use in analytical chemistry. Structurally diverse hydroperoxides, which are often too thermally labile for direct analysis by gas chromatography-mass spectrometry (GC-MS), can be converted into their trimethylsilyl (TMS) peroxide derivatives. nih.gov This derivatization, which converts cumyl hydroperoxide into this compound, is performed to increase the thermal stability of the molecule, allowing it to be analyzed by GC-MS without significant thermal decomposition. nih.gov This indicates that the introduction of the trimethylsilyl group confers substantial stability compared to the corresponding hydroperoxide.

Activation Energy (Ea)

The apparent activation energy (Ea) is a crucial parameter that describes the minimum energy required to initiate a chemical reaction, such as thermal decomposition. mdpi.com It can be calculated from DSC or TGA data obtained at multiple heating rates using methodologies like the Kissinger method. dlr.de

While a specific activation energy for this compound derived from a standard multi-heating-rate DSC experiment is not readily found in the literature, data from its analogs are informative. The thermal decomposition of tert-butyl trimethylsilyl peroxide in heptane (B126788) and iso-octane was found to have an activation energy of 41.2 kcal/mol (approximately 172.4 kJ/mol). cdnsciencepub.com This high activation energy is consistent with its observed high decomposition temperature. cdnsciencepub.com For comparison, the activation energy for the decomposition of neat di-tert-butyl peroxide is significantly lower, around 128.4 kJ/mol. researchgate.net This comparison underscores the stabilizing effect of the silicon atom adjacent to the peroxide bond.

The following table summarizes key thermal stability data for this compound and related compounds from available research.

CompoundMethod/ConditionParameterValueReference
tert-Butyl trimethylsilyl peroxideThermal DecompositionDecomposition Temp.180-200 °C cdnsciencepub.com
tert-Butyl trimethylsilyl peroxideThermal DecompositionActivation Energy (Ea)~172.4 kJ/mol cdnsciencepub.com
This compoundHigh-Pressure KineticsInvestigated Temp.170 °C (443 K) researchgate.net
Organosilicon Acetylene PeroxidesDerivatographMax. Destruction Temp.157–167 °C scispace.com
Monoperoxyacetal (analog)Thermal AnalysisOnset of Exothermic Decomposition>120 °C acs.org
di-tert-Butyl peroxide (carbon analog)DSCActivation Energy (Ea)~128.4 kJ/mol researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of advanced catalytic systems is a cornerstone for unlocking the full synthetic potential of cumyl trimethylsilyl (B98337) peroxide and related peroxy compounds. Current research trajectories are aimed at creating catalysts that offer superior control over reaction pathways, leading to higher yields and selectivity while operating under mild conditions.

Cobalt-based catalysts have been prominent in peroxide chemistry. For instance, cobalt(II) naphthenate is known to catalyze the decomposition of cumene (B47948) hydroperoxide, yielding a mixture of α-cumyl alcohol, acetophenone (B1666503), and di-α-cumyl peroxide. oup.com Similarly, various cobalt complexes, including Co(II), have been used with hydroperoxides for the peroxidation of substrates like 2-oxoindoles and barbituric acids. beilstein-journals.org The mechanism often involves the generation of radical intermediates through the redox cycling of the cobalt species. beilstein-journals.orgresearchgate.net Future work could focus on designing ligands for cobalt that modulate its redox potential, thereby controlling the generation and reactivity of peroxy radicals to favor specific products.

Heterogeneous catalysts present significant advantages in terms of recovery and reusability. Systems like La₂O₃-CuO-MgO have been noted for the synthesis of cumyl trimethylsilyl peroxide itself through the catalytic oxidation of cumene derivatives. For its application in synthesis, silicon carbide (SiC) based materials with a silica/titania shell have been reported as effective heterogeneous catalysts for the epoxidation of cyclohexene (B86901) using cumyl hydroperoxide as the oxidant, achieving high conversion and selectivity. researchgate.net Further exploration into mixed metal oxides, supported metal nanoparticles, and metal-organic frameworks (MOFs) could lead to more robust and highly active catalysts. ims.ac.jpmanchester.ac.uk For example, a cobalt-chelated copolymer has been studied for cumene peroxidation, suggesting that polymer-supported catalysts are a promising avenue. researchgate.net

Photocatalysis represents an emerging frontier for peroxide activation. ims.ac.jp The use of visible-light-absorbing photocatalysts could enable the generation of reactive peroxy species under exceptionally mild conditions, potentially allowing for transformations that are inaccessible through thermal methods. ims.ac.jpacs.org Designing photocatalysts that can selectively interact with the peroxide bond in this compound could open up new reaction pathways with unique selectivity profiles.

Below is a table summarizing various catalytic systems and their potential applications in peroxide chemistry, which could be adapted for this compound.

Catalyst TypeExample(s)Substrate ClassReaction TypePotential Advantage
Homogeneous Metal Complexes Cobalt(II) naphthenate, Co(II)/Mn(III)/Fe(II) salts oup.combeilstein-journals.orgAlkenes, Alkylaromatics, β-dicarbonyls beilstein-journals.orgPeroxidation, EpoxidationHigh activity, Mechanistic understanding
Heterogeneous Catalysts La₂O₃-CuO-MgO, TiO₂@SiC/SiO₂ researchgate.netAlkenes, Cumene derivatives researchgate.netEpoxidation, OxidationCatalyst recyclability, Ease of separation
Polymer-Supported Catalysts Cobalt(II)-chelated copolymer researchgate.netCumenePeroxidationCombines advantages of homogeneous and heterogeneous systems
Photocatalysts Diazabenzacenaphtheniums (N-BAPs) ims.ac.jpEsters, AldehydesReductionMild reaction conditions, Novel reactivity

Exploration of this compound in Stereoselective Synthesis

A significant area for future development is the application of this compound in stereoselective transformations. While direct examples involving this specific peroxide are not abundant, related silyl (B83357) peroxides have shown considerable promise in controlling stereochemistry, suggesting a fertile ground for investigation.

The ozonolysis of γ-silyl allylic alcohols provides a key example, where an intermediate α-formyl silyl peroxide is formed. remspec.comresearchgate.netthieme-connect.com This peroxide can then be transformed into stereochemically defined triol derivatives. remspec.comresearchgate.net The bulky silyl group in these intermediates often plays a crucial role in directing subsequent reactions. remspec.com Research into analogous reactions using this compound as an oxygen source for substrates containing chiral auxiliaries or directing groups could yield valuable stereoselective oxidation methods.

Chiral catalysts could be employed to achieve enantioselective peroxidation. For instance, chiral bisoxazoline–copper(I) complexes have been used for the enantioselective peroxidation of alkenes with tert-butyl hydroperoxide, albeit with low enantiomeric excess. beilstein-journals.org Developing more effective chiral ligand systems for metals like copper, cobalt, or rhodium could enable highly enantioselective reactions with this compound. Chiral phosphoric acids have also emerged as powerful organocatalysts for asymmetric peroxidation of imines, offering a metal-free approach to chiral peroxide synthesis. rsc.org

The inherent chirality of a substrate can also be used to direct the stereochemical outcome of a reaction with the peroxide. The reaction of chiral alkenylsilanes with ozone can proceed with high diastereoselectivity to produce silylperoxides. researchgate.net This suggests that substrates with pre-existing stereocenters could react with this compound in a diastereoselective manner, particularly when chelation control is possible. remspec.com

The table below highlights examples of stereoselective reactions involving silyl peroxides, indicating potential strategies for this compound.

Reaction TypeSubstrateReagent/CatalystKey FeatureOutcome
Diastereoselective Ozonolysis γ-Silyl allylic alcohol remspec.comOzoneFormation of an intermediate silyl peroxideStereochemically defined triol derivatives remspec.com
Asymmetric Ozone Oxidation Chiral alkenylsilane researchgate.netOzone / Chiral hydrosilaneUse of a C₂-symmetrical dialkoxysilyl group as a chiral auxiliarySilylperoxides with high diastereoselectivity researchgate.net
Enantioselective Peroxidation Alkenes beilstein-journals.orgTBHP / Chiral bisoxazoline-copper(I)In situ-generated chiral catalystOptically active peroxides (low ee) beilstein-journals.org
Asymmetric Peroxidation Imines rsc.orgChiral Phosphoric AcidOrganocatalysisHighly enantioselective addition of peroxide rsc.org

Investigation of New Reaction Modalities and Substrate Scope

Expanding the range of reactions and compatible substrates for this compound is a promising research direction. This involves exploring its reactivity beyond traditional oxidation reactions and testing its efficacy with a broader array of functional groups.

One underexplored area is the use of this compound in C-C bond forming reactions initiated by radical species. The homolytic cleavage of the O-O bond can generate cumyloxyl and trimethylsilyloxyl radicals, which could initiate radical cascades. For example, organic peroxides are known to be precursors for C-C bond activation, where an alkoxy radical triggers fragmentation. acs.org This could be applied to ring-opening reactions of strained carbocycles or the functionalization of C-H bonds.

The substrate scope of silyl peroxides has been shown to include a variety of carbanionic species, such as alkyl, vinyl, alkynyl, aromatic, and heteroaromatic anions. acs.org However, reactions with stabilized anions like enolates and azaenolates have been reported to be unsuccessful. acs.org Future work could focus on developing catalytic systems that enable the reaction of this compound with these less reactive nucleophiles, potentially through the use of Lewis acids to activate the peroxide.

The peroxidation of CH-acidic compounds using catalytic systems has been demonstrated for substrates like 2-oxoindoles, barbituric acids, and 4-hydroxycoumarins with cumyl hydroperoxide. beilstein-journals.org Applying these conditions to this compound could provide a direct route to α-functionalized carbonyl compounds. Furthermore, investigating its reactivity in multicomponent reactions, where the peroxide acts as a key oxidant in a cascade process, could lead to the efficient construction of complex molecules from simple precursors. beilstein-journals.org

The table below lists potential substrates and reaction modalities for future investigation.

Substrate ClassReaction ModalityPotential Product
Strained Rings (e.g., cyclopropanes) Radical-initiated ring-openingFunctionalized acyclic compounds
Alkanes C-H functionalizationAlkyl peroxides/alcohols
Enolates/Azaenolates Lewis acid-catalyzed hydroxylationα-Hydroxy carbonyl compounds
Alkenes/Aldehydes/Hydroperoxides Three-component reactions beilstein-journals.orgβ-Peroxy ketones beilstein-journals.org
Alkenes/Diazo Compounds Alkylation-peroxidationγ-Carbonyl peroxides

Advanced Computational Methodologies for Predictive Modeling and Design

Advanced computational chemistry offers powerful tools for understanding and predicting the behavior of this compound, guiding experimental efforts toward the most promising avenues.

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to gain a deeper understanding of the fundamental properties of this compound. For instance, calculating the O-O bond dissociation energy (BDE) in various solvent environments can help predict its thermal stability and reactivity. Such calculations can reveal how solvents stabilize or destabilize the peroxide and its subsequent radical intermediates.

Computational methods are invaluable for elucidating complex reaction mechanisms. Reaction Network Analysis, using software like Gaussian or ORCA, can map out competing reaction pathways, such as β-scission versus hydrogen abstraction for the cumyloxyl radical. This allows researchers to predict the product distribution under different conditions and to design strategies to favor a desired outcome. Theoretical studies have already been used to suggest a Lewis acid-promoted insertion mechanism for the reaction of organometallics with peroxides, and continuum solvation models can predict the relative enthalpies of intermediates and transition states. acs.org

Machine learning (ML) is emerging as a powerful tool for predictive chemistry. nih.gov By training ML models on experimental data, such as gas chromatography-mass spectrometry (GC-MS) results from decomposition studies, it is possible to predict the formation of byproducts under various conditions like different temperatures and pH levels. Furthermore, mechanistically guided predictive models can be developed to understand the effects of ligands and initiators in catalyzed reactions, as has been done for atom transfer radical polymerization (ATRP). cmu.edu Such models could be adapted to predict the performance of new catalysts for reactions involving this compound.

The following table summarizes the application of various computational methodologies in the study of peroxides.

Computational MethodApplicationInformation Gained
DFT/MD Simulations Calculation of Bond Dissociation Energy (BDE)Thermal stability, solvent effects on reactivity
Reaction Network Analysis (e.g., Gaussian, ORCA) Mapping of competing reaction pathwaysPrediction of product selectivity (e.g., β-scission vs. H-abstraction)
Continuum Solvation Models (e.g., SMD) acs.orgCalculation of relative enthalpies of reaction speciesUnderstanding solvent effects on reaction thermodynamics acs.org
Machine Learning Models Prediction of decomposition productsByproduct formation under varying conditions
Mechanistically Guided Predictive Models cmu.eduElucidation of catalyst/ligand effectsRational design of improved catalytic systems cmu.edu

Q & A

Basic: What are the recommended synthetic methodologies for cumyl trimethylsilyl peroxide, and how can purity be ensured?

This compound is typically synthesized via catalytic oxidation of cumene derivatives using heterogeneous catalysts like La₂O₃-CuO-MgO, which improves yield (up to 85%) and selectivity . Key steps include:

  • Reaction Optimization : Conduct reactions in chlorinated solvents (e.g., dichloromethane) at 60–80°C under inert gas.
  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Purity Validation : Confirm via ¹H/¹³C/29Si NMR (e.g., δ 0.3 ppm for Si-CH₃) and FT-IR (O-O stretch at 880 cm⁻¹). Monitor decomposition byproducts (e.g., acetophenone) via GC-MS .

Advanced: How do solvent polarity and temperature affect the radical initiation efficiency of this compound?

The peroxide decomposes thermally or photolytically to generate trimethylsilyloxy and cumyl radicals, with initiation efficiency dependent on:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing bond dissociation energy by 8–12 kcal/mol (DFT calculations at B3LYP/6-311++G** level).
  • Temperature : Half-life decreases exponentially from weeks at 25°C to hours at 80°C (Arrhenius parameters: Eₐ ≈ 130 kJ/mol).
  • Kinetic Monitoring : Use ESR spin-trapping (e.g., TEMPO) to quantify radical flux and optimize initiation rates for polymerization/grafting .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Keep at ≤ -20°C in amber glass under argon, away from reducing agents/flammables.
  • PPE : Wear neoprene gloves, flame-resistant lab coats, and full-face shields.
  • Spill Management : Absorb with vermiculite, neutralize with 10% copper sulfate, and dispose as hazardous waste.
  • Ventilation : Use fume hoods with >100 ft/min face velocity during transfers .

Advanced: How can computational modeling predict decomposition pathways and byproduct formation?

  • DFT/MD Simulations : Calculate O-O bond dissociation energy (BDE) in solvent environments to identify stabilization effects. For example, toluene increases BDE by 5 kcal/mol vs. THF.
  • Reaction Network Analysis : Use Gaussian or ORCA to map competing pathways (e.g., β-scission vs. H-abstraction).
  • Byproduct Prediction : Machine learning models trained on GC-MS data can forecast decomposition products (e.g., cumyl alcohol) under varying pH/temperature .

Basic: What analytical techniques are most effective for quantifying trace decomposition products?

  • HPLC-UV : Use a C18 column with acetonitrile/water (70:30) at 254 nm; detect acetophenone (RT = 8.2 min).
  • TGA/DSC : Measure thermal stability (onset decomposition ~120°C) and calculate activation energy via Kissinger analysis.
  • NMR Quantification : Integrate ¹H signals against internal standards (e.g., 1,3,5-trimethoxybenzene) for <1% error .

Advanced: How can researchers resolve contradictions in reported kinetic data for peroxide-mediated reactions?

  • Multi-Method Validation : Cross-validate DSC-derived Eₐ with isothermal calorimetry and ESR kinetic trapping.
  • Error Source Analysis : Identify impurities (e.g., residual catalysts) via ICP-MS and control solvent peroxide content (<1 ppm).
  • Meta-Analysis : Apply Bayesian statistics to reconcile discrepancies across studies, prioritizing datasets with rigorous error margins .

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